7-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (2E)-3-phenylprop-2-enoate
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Overview
Description
7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL (2E)-3-PHENYLPROP-2-ENOATE is a complex organic compound that belongs to the class of benzoxathiol derivatives This compound is characterized by the presence of a methoxyphenyl group, a benzoxathiol ring, and a phenylprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL (2E)-3-PHENYLPROP-2-ENOATE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylglyoxal with Meldrum’s acid, followed by cyclization and esterification reactions . The reaction conditions often require the use of solvents like acetonitrile and acidic media to facilitate the formation of the benzoxathiol ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL (2E)-3-PHENYLPROP-2-ENOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL (2E)-3-PHENYLPROP-2-ENOATE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL (2E)-3-PHENYLPROP-2-ENOATE involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazinyl}-8-(trifluoromethyl)quinoline
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
Uniqueness
Compared to similar compounds, 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL (2E)-3-PHENYLPROP-2-ENOATE stands out due to its unique combination of functional groups and structural features.
Properties
Molecular Formula |
C23H16O5S |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
[7-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C23H16O5S/c1-26-17-10-8-16(9-11-17)19-13-18(14-20-22(19)28-23(25)29-20)27-21(24)12-7-15-5-3-2-4-6-15/h2-14H,1H3/b12-7+ |
InChI Key |
OWCPAGWDHVWHGD-KPKJPENVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)/C=C/C4=CC=CC=C4)SC(=O)O3 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C=CC4=CC=CC=C4)SC(=O)O3 |
Origin of Product |
United States |
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